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molecular formula C8H7ClO3 B8654612 4-Chlorotetrahydrophthalic anhydride

4-Chlorotetrahydrophthalic anhydride

Cat. No. B8654612
M. Wt: 186.59 g/mol
InChI Key: PGGASBAOLMMPHM-UHFFFAOYSA-N
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Patent
US04978760

Procedure details

Into a 3 necked round bottom flask is placed 49.47 grams of 4-chlorotetrahydrophthalic anhydride, 20.26 g activated carbon (NORIT CA-1) and 200 ml of 1,2,4-trichlorobenzene. The flask is fitted with an air inlet tube, a stirrer, and an addition funnel-condenser to collect water and allow the reflux to return to the flask. The flask was heated and raised to 230° C. with a constant flow of air. The reaction was conducted for eight hours. The carbon was removed by filtration and washed. The contents was concentrated under vacuum and analysis confirmed a yield of 67% 4-chlorophthalic anhydride and 4% of unreacted starting material.
Quantity
49.47 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]1[CH:12]=[CH:11][CH:5]2[C:6]([O:8][C:9](=[O:10])[CH:4]2[CH2:3]1)=[O:7]>ClC1C=CC(Cl)=CC=1Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
49.47 g
Type
reactant
Smiles
ClC1CC2C(C(=O)OC2=O)C=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=C(C=C(C=C1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is fitted with an air inlet tube, a stirrer, and an addition funnel-condenser
CUSTOM
Type
CUSTOM
Details
to collect water
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated
CUSTOM
Type
CUSTOM
Details
The carbon was removed by filtration
WASH
Type
WASH
Details
washed
CONCENTRATION
Type
CONCENTRATION
Details
The contents was concentrated under vacuum and analysis

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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